Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Description
Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a hydroxyl group (-OH) at the 4'-position and a methyl ester (-COOCH₃) at the 4-position of the biphenyl scaffold. Its molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol (calculated from MS data showing [M–H]⁻ at m/z 227) . The compound is synthesized via acid-catalyzed esterification of 4'-hydroxybiphenyl-4-carboxylic acid with methanol, yielding a white solid with a melting point of 231.1–231.5°C and a 78% yield .
Properties
IUPAC Name |
methyl 4-(4-hydroxyphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBQSOODLMGROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363419 | |
| Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40501-41-5 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40501-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4'-HYDROXY(1,1'-BIPHENYL)-4-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
It’s worth noting that bioactive aromatic compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of Action
The specific mode of action of Methyl 4’-hydroxy-[1,1’-biphenyl]-4-carboxylate is currently unknown due to the lack of detailed studies on this compound. The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.
Biological Activity
Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate (CAS Number: 40501-41-5) is a compound of interest in chemical and biological research due to its potential applications and the intriguing properties of biphenyl derivatives. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H12O3
- Molecular Weight : 228.24 g/mol
- Purity : Typically around 95%
The compound features a biphenyl structure with a hydroxyl group and a carboxylate moiety, which may contribute to its biological activities.
The specific mode of action for this compound remains largely unknown due to limited studies. However, it is suggested that bioactive aromatic compounds can interact with various biological targets, including enzymes and receptors, indicating a potential for diverse pharmacological effects.
Related Compounds and Activities
Research on related biphenyl derivatives has shown various biological activities, including:
- Anticancer : Some biphenyl compounds have demonstrated the ability to inhibit cancer cell proliferation by interfering with critical pathways such as the c-Myc transcription factor pathway .
- Antioxidant : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial : Several biphenyl derivatives have been reported to possess antimicrobial activity against a range of pathogens.
Inhibition of c-Myc Activity
One significant area of research involves the inhibition of the c-Myc transcription factor by small-molecule compounds. While specific studies on this compound are lacking, related compounds have shown promise in inhibiting c-Myc dimerization with Max, which is crucial for its oncogenic activity. For instance, small molecules such as 10074-G5 have been documented to disrupt this interaction, leading to reduced tumor growth in experimental models .
Enzyme Interaction Studies
Carboxylesterases (CES), particularly CES1 and CES2, play essential roles in the metabolism of ester-containing compounds. Although direct studies on this compound are sparse, understanding the interaction with CES enzymes could provide insights into its metabolic pathways and potential toxicological effects .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that biphenyl derivatives, including methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, exhibit significant antimicrobial properties. They have been studied as potential candidates for developing new antibiotics to combat resistant strains of bacteria .
- Antidiabetic Properties : The compound's phenolic structure suggests potential benefits in managing diabetes. Phenolic compounds have been linked to improved glucose metabolism and insulin sensitivity . this compound could be explored further for its role in diabetes management.
- Tuberculosis Treatment : A study highlighted the synthesis of biphenyl analogues related to tuberculosis drugs, suggesting that compounds like this compound may play a role in enhancing the efficacy of existing treatments against Mycobacterium tuberculosis by overcoming drug resistance .
Materials Science Applications
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis. Its hydroxyl group can participate in reactions that modify polymer properties, enhancing thermal stability and mechanical strength.
- Nanotechnology : this compound can be utilized in the synthesis of polyphenol-containing nanoparticles. These nanoparticles have shown promise in biomedical applications such as drug delivery systems and bioimaging due to their biocompatibility and ability to form stable complexes with metal ions .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Biphenyl Core
The biological and physicochemical properties of biphenyl derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparison with key analogs:
Table 1: Substituent Effects on Biphenyl Derivatives
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F in ) increase polarity and may enhance binding to biological targets, whereas electron-donating groups (e.g., -CH₃ in ) improve lipophilicity.
- Positional Isomerism : The carboxylate group’s position (2 vs. 4) significantly alters molecular geometry and intermolecular interactions, as seen in Methyl 4'-methyl[1,1'-biphenyl]-2-carboxylate .
Ester Group Variations: Methyl vs. Ethyl
Replacing the methyl ester with an ethyl group increases molecular weight and lipophilicity. For example:
Spectral and Analytical Data
- Methyl 4'-acetamido[1,1'-biphenyl]-4-carboxylate : ¹H NMR (DMSO, 400 MHz) shows aromatic protons at δ 7.6–8.1 ppm and acetamido -NH at δ 10.2 ppm .
- Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate : Predicted ¹H NMR would feature a downfield-shifted -OH proton (~δ 9.5 ppm) and ethyl ester signals (δ 1.3–4.3 ppm) .
Q & A
Basic Questions
Q. What are the established synthetic routes for Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling or esterification of biphenyl carboxylic acids. For example, reductive cross-coupling using nickel/palladium catalysts can achieve yields up to 71% under optimized conditions (e.g., 65:35 methanol-buffer mobile phase for purification) . Critical parameters include catalyst loading (e.g., dual Ni/Pd systems), temperature (often 80–110°C), and solvent polarity. Lower yields (70–79%) are observed with longer alkyl chains due to steric hindrance .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Key peaks include aromatic protons (δ 6.98–8.22 ppm) and ester carbonyl carbons (δ ~167–173 ppm) .
- IR Spectroscopy : Ester C=O stretches appear at ~1730 cm⁻¹, while phenolic O–H bonds show broad peaks near 3200–3500 cm⁻¹ .
- Elemental Analysis : Confirms empirical formula (e.g., C 76.12%, H 7.03% for C29H32O5) with deviations ≤0.5% indicating purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation. Emergency procedures include immediate rinsing for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) predict the electronic properties of this compound derivatives?
- Methodology : DFT calculations optimize molecular geometry and predict frontier orbitals (HOMO-LUMO gaps) to assess reactivity. For example, biphenyl-based mesogens exhibit π-π stacking interactions critical for liquid crystalline behavior, validated via experimental UV-Vis and DSC data .
Q. What strategies address discrepancies in NMR data during synthesis of biphenyl esters?
- Methodology : Contradictions in chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl3) or impurities. Cross-validate with HSQC/HMBC for connectivity, and use HPLC (e.g., C18 columns with 65:35 methanol-buffer) to confirm purity >95% .
Q. How does the hydroxy group at the 4'-position influence regioselectivity in electrophilic substitution reactions?
- Methodology : The phenolic –OH acts as an ortho/para-directing group. Bromination or nitration preferentially occurs at the 3'-position (meta to –OH), as seen in derivatives like Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate . Steric and electronic factors are confirmed via Hammett plots or computational modeling.
Q. What chromatographic methods ensure purity assessment of this compound in research?
- Methodology : Reverse-phase HPLC with a C18 column, using a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (pH 4.6). System suitability tests include plate count (>2000) and tailing factor (<2.0) .
Q. How do ester substituents affect the mesomorphic behavior of biphenyl derivatives in liquid crystal applications?
- Methodology : Alkoxy chains (e.g., heptyloxy or decanoyloxy) enhance thermal stability and induce smectic phases. Mesogenicity is validated via polarized optical microscopy (texture analysis) and DSC (transition temperatures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
